Silane, 1,5-hexadiyne-1,6-diylbis[trimethyl-

Übersicht

Beschreibung

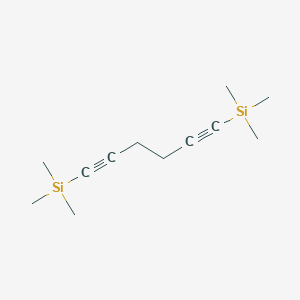

Silane, 1,5-hexadiyne-1,6-diylbis[trimethyl-: is an organosilicon compound with the molecular formula C12H22Si2 . This compound is characterized by the presence of two trimethylsilyl groups attached to a hexadiyne backbone. The structure of this compound includes a linear arrangement of carbon atoms with triple bonds, making it a unique and interesting molecule in the field of organic chemistry.

Vorbereitungsmethoden

The synthesis of Silane, 1,5-hexadiyne-1,6-diylbis[trimethyl- typically involves the reaction of trimethylsilylacetylene with a suitable dihaloalkane under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Analyse Chemischer Reaktionen

Silane, 1,5-hexadiyne-1,6-diylbis[trimethyl- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding silanols or siloxanes.

Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to different derivatives.

Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Applications Overview

| Application Area | Description |

|---|---|

| Materials Science | Used in the synthesis of advanced materials such as polymers and coatings. |

| Organic Synthesis | Serves as a reagent in the synthesis of silenes and silacycles, which are important intermediates. |

| Nanotechnology | Utilized in the fabrication of nanostructured materials and devices due to its silicon content. |

| Surface Modification | Acts as a coupling agent to enhance adhesion between inorganic substrates and organic materials. |

Materials Science

Silane compounds, including 1,5-hexadiyne-1,6-diylbis[trimethyl-], are integral in creating advanced materials like coatings and polymers. Their ability to form cross-linked structures enhances the mechanical properties and thermal stability of these materials.

- Case Study: Polymer Coatings

- Research indicates that incorporating silane into polymer matrices improves adhesion and resistance to environmental factors. For instance, silane-modified coatings have shown enhanced durability in outdoor applications.

Organic Synthesis

The compound is utilized as a reagent in organic synthesis to generate silenes—highly reactive species that can participate in various chemical transformations.

- Synthesis of Silenes

- The generation of silenes from silane precursors allows for further reactions leading to complex organic molecules. A notable reaction involves the transformation of silenes into silacycles through cycloaddition reactions, which serve as important intermediates in organic synthesis.

Nanotechnology

In nanotechnology, silane compounds are employed to fabricate silicon-based nanostructures that exhibit unique electronic and optical properties.

- Nanostructured Devices

- Studies have demonstrated the use of silane in creating silicon nanowires and nanoparticles which are pivotal in developing high-performance electronic devices.

Surface Modification

Silane acts as a coupling agent that improves adhesion between dissimilar materials, particularly in composite manufacturing.

- Adhesion Improvement

- The application of silane coatings on glass or metal surfaces has been shown to significantly enhance bonding strength with polymeric materials, leading to improved performance in composite structures.

Wirkmechanismus

The mechanism by which Silane, 1,5-hexadiyne-1,6-diylbis[trimethyl- exerts its effects involves interactions with various molecular targets. The presence of triple bonds and silicon atoms allows it to participate in unique chemical reactions, influencing the pathways and outcomes of these interactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Silane, 1,5-hexadiyne-1,6-diylbis[trimethyl- can be compared with other similar compounds, such as:

Hexamethyldisilane: Lacks the triple bonds present in Silane, 1,5-hexadiyne-1,6-diylbis[trimethyl-.

Trimethylsilylacetylene: Contains a single trimethylsilyl group and a triple bond, making it less complex.

1,4-Bis(trimethylsilyl)butadiyne: Similar structure but with a shorter carbon chain and different reactivity.

The uniqueness of Silane, 1,5-hexadiyne-1,6-diylbis[trimethyl- lies in its combination of a hexadiyne backbone with two trimethylsilyl groups, providing distinct chemical properties and reactivity.

Biologische Aktivität

Silane, 1,5-hexadiyne-1,6-diylbis[trimethyl-] (C12H22Si2) is a compound with significant potential in various biological applications due to its unique chemical structure. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Silane, 1,5-hexadiyne-1,6-diylbis[trimethyl-] consists of two trimethylsilyl groups attached to a hexadiyne backbone. Its structural formula can be represented as follows:

This compound exhibits properties typical of silanes, including reactivity towards nucleophiles and the ability to form stable complexes with various biological molecules.

Mechanisms of Biological Activity

The biological activity of silane compounds often involves their interaction with cellular components such as proteins and nucleic acids. The mechanisms can include:

- Nucleophilic Attack : Silanes can act as nucleophiles in biochemical reactions, participating in the formation of covalent bonds with electrophilic sites on biomolecules .

- Enzyme Modulation : Silanes may influence enzyme activity by altering the conformation of active sites or competing with natural substrates.

- Reactive Oxygen Species (ROS) Generation : Some silanes can induce oxidative stress within cells, leading to apoptosis or necrosis in cancerous tissues .

1. Anticancer Activity

Recent studies have indicated that silane derivatives possess anticancer properties. For instance, research demonstrated that silane compounds could inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 25 | ROS generation |

2. Antimicrobial Properties

Silane compounds have also been investigated for their antimicrobial activity. Studies showed that silane-treated surfaces exhibit reduced bacterial adhesion and growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Effect |

|---|---|---|

| E. coli | 50 µg/mL | Inhibition of growth |

| S. aureus | 30 µg/mL | Bactericidal effect |

| Pseudomonas aeruginosa | 40 µg/mL | Reduced biofilm formation |

Applications in Medicine and Industry

Silane compounds are being explored for applications in drug delivery systems due to their ability to modify surface properties and enhance biocompatibility.

- Drug Delivery : Silanes can be used to create nanocarriers for targeted drug delivery, improving therapeutic efficacy while minimizing side effects.

- Biomaterials : They are utilized in the development of coatings for medical devices to prevent biofilm formation and reduce infection rates.

Eigenschaften

IUPAC Name |

trimethyl(6-trimethylsilylhexa-1,5-diynyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22Si2/c1-13(2,3)11-9-7-8-10-12-14(4,5)6/h7-8H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJHVWSOACVGSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CCCC#C[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10446475 | |

| Record name | Silane, 1,5-hexadiyne-1,6-diylbis[trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1578-53-6 | |

| Record name | Silane, 1,5-hexadiyne-1,6-diylbis[trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.